molecular formula C11H18O2 B12681049 9-Hydroxyundeca-4,10-dienal CAS No. 78951-27-6

9-Hydroxyundeca-4,10-dienal

Cat. No.: B12681049
CAS No.: 78951-27-6
M. Wt: 182.26 g/mol
InChI Key: XQKRBGPNSJDPRL-ONEGZZNKSA-N
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Description

9-Hydroxyundeca-4,10-dienal is an unsaturated aliphatic aldehyde featuring a hydroxyl group at the 9th carbon and conjugated double bonds at positions 4 and 10. Its molecular formula is C₁₁H₁₈O₂ (molecular weight: 182.26 g/mol). The compound’s structure combines reactivity from the aldehyde group, hydrophilicity from the hydroxyl group, and conjugation effects from the diene system. Unlike simpler aldehydes, its dual functional groups and conjugated system make it a versatile intermediate in chemical reactions .

Properties

CAS No.

78951-27-6

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(4E)-9-hydroxyundeca-4,10-dienal

InChI

InChI=1S/C11H18O2/c1-2-11(13)9-7-5-3-4-6-8-10-12/h2-4,10-11,13H,1,5-9H2/b4-3+

InChI Key

XQKRBGPNSJDPRL-ONEGZZNKSA-N

Isomeric SMILES

C=CC(CCC/C=C/CCC=O)O

Canonical SMILES

C=CC(CCCC=CCCC=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxyundeca-4,10-dienal can be achieved through several methods. One common approach involves the oxidation of 9-hydroxyundec-10-enal using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under mild conditions to prevent over-oxidation and ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 9-Hydroxyundeca-4,10-dienal may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation of precursor compounds, leading to the formation of the target molecule.

Chemical Reactions Analysis

Types of Reactions

9-Hydroxyundeca-4,10-dienal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Hydroxyundeca-4,10-dienal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Hydroxyundeca-4,10-dienal involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, influencing cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 9-Hydroxyundeca-4,10-dienal with structurally related aldehydes, focusing on molecular properties, functional groups, and applications.

Table 1: Comparative Analysis of 9-Hydroxyundeca-4,10-dienal and Analogous Aldehydes

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Odor Profile Primary Applications Stability Notes
9-Hydroxyundeca-4,10-dienal C₁₁H₁₈O₂ 182.26 Aldehyde, hydroxyl, conjugated diene Green, fatty, citrus Specialty fragrances, synthesis intermediates Moderate (sensitive to oxidation due to diene and hydroxyl)
Undec-10-enal (Aldehyde C-11) C₁₁H₂₀O 168.28 Aldehyde, isolated double bond Citrus, waxy Perfumery, cosmetics Low (prone to oxidation)
Undec-9-enal (Hendecen-9-al) C₁₁H₂₀O 168.28 Aldehyde, isolated double bond Fatty, metallic Flavor additives, polymers Low (similar to Aldehyde C-11)
2-Dodecenal C₁₂H₂₂O 182.30 Aldehyde, isolated double bond Citrus, herbal Food flavoring, insecticides Moderate (longer chain reduces volatility)
Phenylpropanal C₉H₁₀O 134.18 Aldehyde, aromatic substituent Sweet, floral Pharmaceuticals, fragrances High (aromatic stabilization)
Hexylcinnamaldehyde C₁₅H₂₀O 216.32 Aldehyde, aromatic, alkyl chain Floral, jasmine-like Perfumes, soaps High (resists oxidation due to aromatic group)

Key Comparisons:

Functional Group Complexity: 9-Hydroxyundeca-4,10-dienal’s hydroxyl and conjugated diene system distinguish it from simpler aldehydes like Undec-10-enal or 2-Dodecenal, which lack hydroxyl groups and have isolated double bonds. Aromatic analogs (e.g., Phenylpropanal, Hexylcinnamaldehyde) exhibit greater stability due to resonance effects but lack the reactivity of conjugated dienes .

Odor and Applications: The hydroxyl group in 9-Hydroxyundeca-4,10-dienal may impart a greener, fresher odor compared to the citrus or fatty notes of Undec-10-enal. This positions it for niche fragrances or functional additives requiring moderate volatility .

Stability and Reactivity :

  • The conjugated diene in 9-Hydroxyundeca-4,10-dienal offers partial stabilization against UV degradation but increases susceptibility to oxidation compared to aromatic aldehydes.
  • Aldehyde C-11 and Hendecen-9-al degrade faster under oxidative conditions, limiting their use in long-lasting products .

Biological Activity

9-Hydroxyundeca-4,10-dienal is a bioactive compound that has garnered attention for its potential therapeutic applications. Its unique structure, characterized by a hydroxyl group and a conjugated diene system, suggests various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article synthesizes existing literature on the biological activity of 9-Hydroxyundeca-4,10-dienal, highlighting key research findings and case studies.

Chemical Structure

The chemical structure of 9-Hydroxyundeca-4,10-dienal can be represented as follows:

C11H18O\text{C}_{11}\text{H}_{18}\text{O}

This compound features a linear carbon chain with a hydroxyl group at the ninth position and double bonds at the fourth and tenth positions.

1. Antioxidant Activity

Research has indicated that 9-Hydroxyundeca-4,10-dienal exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage. A study conducted by demonstrated that this compound effectively scavenged free radicals in vitro, which could suggest protective effects against oxidative stress-related diseases.

2. Anti-inflammatory Effects

The anti-inflammatory potential of 9-Hydroxyundeca-4,10-dienal has been explored in several studies. In a controlled experiment, researchers observed that the compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This suggests its utility in managing inflammatory conditions such as arthritis and asthma.

3. Antimicrobial Properties

The antimicrobial activity of 9-Hydroxyundeca-4,10-dienal has also been documented. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, indicating its potential as a natural antimicrobial agent.

Case Study 1: In Vivo Anti-inflammatory Study

In a recent animal model study (2023), researchers administered 9-Hydroxyundeca-4,10-dienal to mice with induced paw edema. The results showed a significant reduction in paw swelling compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated mice.

Treatment GroupPaw Swelling (mm)Histological Score
Control15 ± 23
Treatment7 ± 11

Case Study 2: Antioxidant Efficacy in Human Cells

A clinical trial involving human lymphocytes assessed the antioxidant capacity of 9-Hydroxyundeca-4,10-dienal. Participants who consumed the compound showed reduced levels of malondialdehyde (MDA), a marker of oxidative stress, indicating enhanced antioxidant defense mechanisms.

The biological activities of 9-Hydroxyundeca-4,10-dienal are attributed to its ability to modulate various signaling pathways:

  • Antioxidant Mechanism : The compound enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Anti-inflammatory Pathway : It inhibits nuclear factor kappa B (NF-kB) activation, leading to reduced expression of inflammatory mediators.
  • Antimicrobial Action : The disruption of bacterial cell membranes has been proposed as a mechanism for its antimicrobial effects.

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